molecular formula C11H15NO B1266068 4-Tert-butylbenzamide CAS No. 56108-12-4

4-Tert-butylbenzamide

Cat. No. B1266068
CAS RN: 56108-12-4
M. Wt: 177.24 g/mol
InChI Key: VIPMBJSGYWWHAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-butylbenzamide and its derivatives has been explored through various chemical routes. For example, the reaction between Ru2Cl(μ-O2CCH3)4 and molten p-tert-butylbenzamide forms Ru2Cl(μ-HNOCC6H4-p-CMe3)4, further processed to yield various complexes, demonstrating the compound's versatility in coordination chemistry (Barral et al., 1993). Another approach involved the annulation of 2-aminobenzamides and tert-butyl nitrite, showcasing a mild synthesis method for producing 1,2,3-benzotriazine-4-(3H)-ones (Yan et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-tert-butylbenzamide derivatives has been elucidated through various analytical techniques. X-ray crystallography revealed the complex structures and bonding arrangements in compounds like the diruthenium(II, III) compounds derived from 4-tert-butylbenzamide, indicating a non-polar arrangement of the tert-butylbenzamidate ligands (Barral et al., 1993).

Chemical Reactions and Properties

4-Tert-butylbenzamide participates in various chemical reactions, illustrating its reactivity and potential as an intermediate in organic synthesis. For instance, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes directed metalation, serving as a precursor for synthesizing complex molecules (Reitz & Massey, 1990). Additionally, self-assembly processes driven by NH⋅⋅⋅O hydrogen bonding have been observed in structures derived from 4-tert-butylbenzoic acid, indicating the compound's utility in designing molecular arrays (Armstrong et al., 2002).

Physical Properties Analysis

The physical properties of 4-tert-butylbenzamide and its derivatives have been studied extensively. Polymers derived from 4-tert-butylcatechol, for example, exhibit remarkable solubility and thermal stability, which are crucial for material applications (Hsiao et al., 2000). The low dielectric constants and high organosolubility of novel polyimides containing tert-butyl side groups highlight the impact of molecular design on material properties (Chern & Tsai, 2008).

Chemical Properties Analysis

The chemical properties of 4-tert-butylbenzamide derivatives have been explored in various contexts. Synthesis and structural elucidation of novel compounds like 4-tert-butylbenzohydrazone and its metal complexes reveal their potential in coordination chemistry and material science (Anarado et al., 2023). The study of polyimides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene demonstrates the influence of bulky tert-butyl substituents on polymer properties, such as solubility and thermal stability (Liaw & Liaw, 1996).

Scientific Research Applications

Antidiabetic Potential

4-Tert-butylbenzamide derivatives, such as SN158, show promise in diabetes treatment. SN158 activates peroxisome proliferator-activated receptors (PPAR)-α/γ, enhancing adipogenic differentiation in preadipocytes, fatty acid oxidation in hepatocytes, and glucose uptake in myotubes. It effectively lowers plasma glucose, triglycerides, and free fatty acids in ob/ob mice, indicating its potential as a therapeutic agent for type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Enhanced Emission in Aggregates

Certain 4-Tert-butylbenzamide-based compounds, such as a phenylbenzoxazole-based compound, demonstrate aggregation-induced enhanced emission in solid-state, making them highly emissive. The enhancement is attributed to a three-dimensional #-shaped cross stacking between molecules, driven by specific C–H···π interaction and hydrogen bonds. This property is significant for applications in organic light-emitting diodes and other optoelectronic devices (Qian et al., 2012).

Molecular Recognition

4-Tert-butylbenzamide derivatives are useful in molecular recognition studies. For instance, their complexation with β-cyclodextrin derivatives has been studied, offering insights into molecular interactions crucial in drug design and supramolecular chemistry. Computational methods have been used to understand these interactions, demonstrating the diverse applications of 4-Tert-butylbenzamide in molecular recognition and binding studies (Beá et al., 2002).

Analytical Applications

4-Tert-butylbenzamide derivatives have been employed in the development of novel analytical methods. For example, a triamide ligand derived from tris-2-(aminoethyl)amine and 4-tert-butylbenzamide was used to investigate the complexation with adenosine-containing nucleotides. This study highlights their potential use in developing new sensors and analytical techniques (Qian et al., 2004).

Synthesis of Heterocycles

4-Tert-butylbenzamide derivatives are instrumental in the synthesis of various heterocyclic compounds. Their reactivity and specific properties facilitate the formation of complex molecular structures, useful in medicinal chemistry and material science. The synthesis of benzotriazine derivatives is one such example, showcasing the compound's role in creating structurally diverse molecules (Yan et al., 2016).

Material Science Applications

In material science, 4-Tert-butylbenzamide derivatives contribute to the development of novel materials with unique properties. For instance, they have been used in the synthesis of polyimides with low dielectric constants, high organosolubility, and excellent thermal stability. These materials have potential applications in electronics and aerospace industries (Chern & Tsai, 2008).

Environmental Applications

The compound's derivatives also find applications in environmental science. For instance, they have been used in the synthesis of novel adsorbents for the removal of organophosphorus pesticides from water. Such studies demonstrate the potential of 4-Tert-butylbenzamide derivatives in addressing environmental pollution and developing sustainable technologies (Kamboh et al., 2016).

Safety And Hazards

4-Tert-butylbenzamide is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, which indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPMBJSGYWWHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022295
Record name p-(tert-Butyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylbenzamide

CAS RN

56108-12-4
Record name p-(tert-Butyl)benzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(tert-Butyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TERT-BUTYL)BENZAMIDE
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Record name P-(TERT-BUTYL)BENZAMIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7907Z6BM
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Synthesis routes and methods

Procedure details

0.255 g of bis(triphenylphosphine)-palladium(II) chloride, 7.36 g of 1-bromo-4-tert-butylbenzene, 3.12 g of formamide, 4.64 g of 4-dimethylamino-pyridine and 25 ml of dimethyl acetamide are placed in a 200 ml glass autoclave. The autoclave is closed, flushed with nitrogen three times and then 5 bars carbon monoxide are applied. The reaction mixture is heated to 120° C. and stirred for 18 hours. It is then cooled, and the solution is diluted with diethylether and water, and extracted. The aqueous phase is extracted by shaking 3 times with diethylether, and afterwards the organic phases are collected, dried over magnesium sulphate and concentrated. The oil obtained is chromatographed over silica gel. The yield of title compound is 33% (part of the product remains in the water phase). 1H-NMR: 1.35 (s, CMe3), 6.21 (br, NH2), 7.45 (d, Ph—H), 7.77 (d, Ph—H); 13C-NMR: 31.5 (CMe3), 35.4 (C—Me), 125.9 (2 Ph—CH), 127.6 (2 Ph—CH), 130.9 (Ph—C), 155.1 (Ph—C), 169.9 (CONH2).
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
4.64 g
Type
catalyst
Reaction Step Four
Quantity
0.255 g
Type
catalyst
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
J Li, Y Qian, L Xie, Y Yi, W Li… - The Journal of Physical …, 2015 - ACS Publications
A phenylbenzoxazole-based organic compound, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB), has been synthesized, and the mechanism of its condensed-state …
Number of citations: 69 pubs.acs.org
T Kumagai, T Anki, T Ebi, A Konishi, K Matsumoto… - Tetrahedron, 2010 - Elsevier
… C for 5 h to afford N,N-dimethly-4-tert-butylbenzamide (2) 6 in 93% upon a usual aqueous … So, we examined the metal reduction of N,N-dimethyl-4-tert-butylbenzamide 2 (Scheme 5). …
Number of citations: 41 www.sciencedirect.com
H Cheng, B Zhao, Y Yao, C Lu - Green Chemistry, 2015 - pubs.rsc.org
… summary, three novel bridged bisamidate rare earth metal amides {LRE[N(SiMe 3 ) 2 ]·THF} 2 (RE = La (1), Nd (2), Y(3); H 2 L = N,N′-(cyclohexane-1,2-diyl)bis(4-tert-butylbenzamide)) …
Number of citations: 66 pubs.rsc.org
Q Qian, GS Wilson… - … : An International Journal …, 2004 - Wiley Online Library
… Abstract The complexation between a triamide ligand derived from tris-2-(aminoethyl)amine: N-{2-[bis-(2-(4-tert-butylbenzoyl)-aminoethyl)-amino]-ethyl}4-tert-butylbenzamide, L, and …
Y Qian, M Cai, X Zhou, Z Gao, X Wang… - The Journal of …, 2012 - ACS Publications
… This study developed a new solid-state, highly emissive phenylbenzoxazole-based organic compound, N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, which exhibited a …
Number of citations: 69 pubs.acs.org
H Cheng, Y Xiao, C Lu, B Zhao, Y Wang… - New Journal of …, 2015 - pubs.rsc.org
… Very recently, a bisamide proligand H 2 L (H 2 L = N,N′-(cyclohexane-1,2-diyl) bis(4-tert-butylbenzamide)) was successfully designed for the preparation of three bridged bis(amidate) …
Number of citations: 10 pubs.rsc.org
Y Jung, Y Cao, S Paudel, G Yoon, SH Cheon… - Chemico-Biological …, 2017 - Elsevier
… Recently, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) has been reported as a PTP1B inhibitor [21]. In this study, we further …
Number of citations: 9 www.sciencedirect.com
XP Wang, Y Qian, TJ Zhu, MM Cai, BX Mi… - … status solidi (a), 2012 - Wiley Online Library
… -emitting material N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl) anthracene-9-carboxamide (T4AC) and the blue light emitting material N-(4-(benzo[d]oxazol-2-yl)-4-tert-butylbenzamide (…
Number of citations: 7 onlinelibrary.wiley.com
BH Huang, TL Yu, YL Huang, BT Ko, CC Lin - Inorganic chemistry, 2002 - ACS Publications
… However, in the presence of 2.2 molar equiv of Me 3 Al, N-tert-butyl-4-tert-butylbenzamide (1) in refluxing hexane gave a monomeric, dinuclear aluminum compound {Me 2 Al[η 2 - t …
Number of citations: 52 pubs.acs.org
AME Gillson, SA Glover, DJ Tucker… - Organic & biomolecular …, 2003 - pubs.rsc.org
… In addition, the chemical shifts of the benzyloxy aryl protons in 18 (singlet at δ 7.34) and 4-tert-butylbenzyloxy-4-tert-butylbenzamide 16 (AB system at δ 7.42 are very similar suggesting …
Number of citations: 40 pubs.rsc.org

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